1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
Description
This compound features a piperidine core substituted at the 4-position with a 1,2,3-triazole moiety and at the 1-position with a sulfonyl group linked to a 4-chloro-3-(trifluoromethyl)phenyl ring. Such structural features are common in pharmaceuticals and agrochemicals due to their metabolic stability and target-binding versatility .
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(triazol-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N4O2S/c15-13-2-1-11(9-12(13)14(16,17)18)25(23,24)21-6-3-10(4-7-21)22-8-5-19-20-22/h1-2,5,8-10H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXORIHWKPTQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic molecule that combines a piperidine core with a sulfonamide moiety and a triazole ring. This structure is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and enzyme inhibition.
- Molecular Formula : C12H11ClF3N3O2S
- Molecular Weight : 357.73 g/mol
- CAS Number : 1009684-43-8
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Antibacterial Activity : Compounds containing the sulfonamide group have been shown to possess moderate to strong antibacterial effects against various bacterial strains.
- Enzyme Inhibition : The piperidine and triazole components contribute to the inhibition of key enzymes such as acetylcholinesterase (AChE) and urease.
Antibacterial Activity
A study focusing on synthesized derivatives of piperidine reported moderate to strong activity against Salmonella typhi and Bacillus subtilis. The compound's structure allows for effective interaction with bacterial targets, which is critical for its antibacterial efficacy.
Table 1: Antibacterial Activity Against Selected Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Salmonella typhi | 15 | 250 |
| Compound B | Bacillus subtilis | 18 | 200 |
| Compound C | Escherichia coli | 10 | 500 |
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit enzymes crucial in various biological pathways. Notably, the following findings were observed:
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 2.14 ± 0.003 | 21.25 ± 0.15 (Thiourea) |
| Urease | 0.63 ± 0.001 | N/A |
These results indicate that the compound exhibits significant inhibitory activity against both AChE and urease, suggesting its potential therapeutic applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria.
Case Studies
In a recent investigation, the biological activities of several synthesized piperidine derivatives were assessed. Among these, compounds with the trifluoromethyl group showed enhanced potency due to increased lipophilicity and improved binding interactions with target enzymes.
Case Study Highlights:
- Study on Antibacterial Efficacy : A series of derivatives were tested against clinical isolates of Staphylococcus aureus, showing promising results in inhibiting growth.
- In Vivo Studies : Preliminary animal studies indicated that certain derivatives not only inhibited bacterial growth but also demonstrated low toxicity profiles.
The biological activity of this compound can be attributed to:
- Sulfonamide Moiety : Known for its antibacterial properties through competitive inhibition of para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria.
- Triazole Ring : Enhances interaction with biological targets, potentially increasing binding affinity and specificity.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Research indicates that derivatives containing the sulfonamide group exhibit significant antibacterial activity against various pathogens. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against Gram-positive and Gram-negative bacteria .
Anticancer Properties : Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation. The incorporation of the triazole ring is known to enhance the anticancer activity by interfering with cellular signaling pathways. For instance, related compounds have demonstrated effectiveness against breast cancer cells by inducing apoptosis .
Enzyme Inhibition : The sulfonamide moiety is recognized for its ability to inhibit carbonic anhydrase and other enzymes. This inhibition mechanism has implications in treating conditions like glaucoma and edema. The specific design of 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine could lead to novel enzyme inhibitors with therapeutic benefits .
Agrochemical Applications
Herbicides and Pesticides : The compound's structural characteristics make it a candidate for developing new herbicides or pesticides. Triazole-based compounds are known for their efficacy in controlling fungal diseases in crops. By modifying the piperidine and sulfonamide components, researchers can tailor the compound to improve efficacy against specific pests or pathogens .
Material Science Applications
Polymer Chemistry : The unique functional groups present in this compound allow for its use as a building block in polymer synthesis. Its ability to participate in click chemistry reactions makes it suitable for creating functionalized polymers with applications in drug delivery systems and smart materials .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of sulfonamide derivatives found that compounds similar to this compound exhibited significant inhibition of bacterial growth in vitro. The minimum inhibitory concentration (MIC) values were determined against various strains, highlighting the compound's potential as a novel antibacterial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
In research focusing on anticancer activities, derivatives of the compound were tested against human breast cancer cell lines. Results indicated that these compounds induced cell cycle arrest and apoptosis, suggesting their potential as chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Piperidine-Triazole Derivatives
- Methyl 1-(4-(4-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-1-yl)benzyl)piperidine-4-carboxylate (): Contains a tert-butylphenyl-triazole group and a carboxylate ester.
Sulfonyl-Piperidine Derivatives
Electronic and Steric Effects
- Trifluoromethyl vs. Chloro/Methoxy Groups :
- Triazole Positioning :
- 1,2,3-Triazole at the 4-position of piperidine (target compound) vs. 1,2,4-triazole in other derivatives () alters hydrogen-bonding patterns and steric interactions .
Q & A
Q. Basic Research Focus
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Report MIC values and compare to fluconazole/ampicillin controls .
- Antioxidant Activity : Assess DPPH radical scavenging (IC₅₀ values) at 100–1000 µg/mL, with rutin as a positive control .
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, using cisplatin as a reference .
How do structural modifications influence pharmacological activity?
Q. Advanced Research Focus
- Sulfonyl Group : Replace the 4-chloro-3-(trifluoromethyl)phenyl group with 4-methoxyphenyl to study electron-withdrawing vs. donating effects on enzyme inhibition (e.g., cholinesterase or BACE-1) .
- Triazole Substituents : Introduce methyl or aryl groups at the triazole 4-position to modulate lipophilicity and bioavailability. Compare logP values (e.g., using ChemAxon software) and metabolic stability in liver microsomes .
What computational strategies predict binding modes to therapeutic targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with acetylcholinesterase (PDB: 4EY7) or BACE-1 (PDB: 2KM4). Focus on hydrogen bonding between the sulfonyl group and Arg/Lys residues .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the piperidine-triazole conformation in the active site .
How does this compound compare to analogs with different substituents?
Q. Advanced Research Focus
- Activity Trends : Compare MIC values of the trifluoromethyl-chloro derivative vs. 4-cyano or 4-fluoro analogs. For example, 4-fluoro substitution on the phenyl ring enhances antifungal activity (≥5 mm inhibition against A. niger) .
- Solubility : Replace the sulfonyl group with carbamate (e.g., 4-[(4-methoxyphenyl)carbamoyl]piperidine) to improve aqueous solubility (measure via shake-flask method) .
What in vivo models evaluate its antinociceptive or neuroprotective effects?
Q. Advanced Research Focus
- Tail Flick Test : Administer 10–50 mg/kg (i.p.) in mice to measure latency time, using morphine as a positive control. Assess dose-response curves and ED₅₀ values .
- Morris Water Maze : Test cognitive effects in Alzheimer’s models (e.g., Aβ-injected rats) at 5 mg/kg/day for 14 days. Compare to donepezil .
How are solubility and formulation challenges addressed?
Q. Advanced Research Focus
- Co-solvents : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance solubility (determine via phase-solubility studies) .
- Prodrug Design : Convert the sulfonyl group to a phosphate ester for parenteral administration, and assess hydrolysis kinetics in plasma .
What strategies improve metabolic stability for CNS penetration?
Q. Advanced Research Focus
- Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms (fluorometric assays) to identify metabolic hotspots. Introduce deuterium at labile positions (e.g., triazole-adjacent CH₂) to reduce clearance .
- BBB Permeability : Predict via PAMPA-BBB model; logBB > 0.3 indicates favorable brain uptake .
How are contradictory biological data resolved (e.g., IC₅₀ variability)?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
